3-(2-Nitro-phenyl)-5-methylisoxazole
Overview
Description
The compound “3-(2-Nitro-phenyl)-5-methylisoxazole” is a type of organic compound known as nitrobenzenes . Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Synthesis Analysis
While specific synthesis methods for “3-(2-Nitro-phenyl)-5-methylisoxazole” were not found, similar compounds have been synthesized through various methods. For instance, adamantane derivatives were synthesized according to facile condensation reaction protocols . Another method involves the Claisen-Schmidt condensation between 2-nitroacetophenone and nitrobenzaldehyde .Scientific Research Applications
Neuroprotective Applications :
- Studies have shown that certain nitro-substituted compounds, like 7-Nitroindazole, can have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. These compounds act as selective inhibitors of neuronal nitric oxide synthase, potentially implicating a role for nitric oxide in neurotoxicity and suggesting that similar compounds could have therapeutic utility (Hantraye et al., 1996).
Antimalarial Activity :
- Research into compounds with nitro and other functional groups has revealed their potential in antimalarial applications. A study on a series of compounds structurally related to quinolines showed promising antimalarial potency, which may suggest avenues for the application of nitrophenyl-methylisoxazole derivatives in this area (Werbel et al., 1986).
Anticonvulsant Effects :
- Compounds like 7-Nitroindazole have been explored for their anticonvulsant effects, independent of their action as neuronal nitric oxide synthase inhibitors. This indicates that the nitrogen-containing structure of these compounds might confer beneficial effects in treating convulsions, suggesting potential research applications for 3-(2-Nitro-phenyl)-5-methylisoxazole in similar contexts (Matsumura et al., 2008).
AMPK Receptor Antagonism :
- The α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor antagonists, which share a functional group with the compound , have been shown to increase locomotion in animal models of Parkinson's disease. This suggests potential research applications for related compounds in neurological conditions (Slusher et al., 1995).
properties
IUPAC Name |
5-methyl-3-(2-nitrophenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-6-9(11-15-7)8-4-2-3-5-10(8)12(13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUMHWDIFMHMMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(2-nitrophenyl)-1,2-oxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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